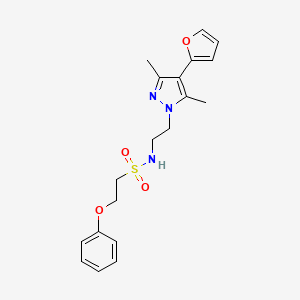

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Description

Historical Development of Functionalized Pyrazole-Sulfonamides

The historical trajectory of pyrazole-sulfonamide hybrids traces back to the mid-20th century, when sulfonamides were first recognized as broad-spectrum antimicrobial agents. The discovery of sulfanilamide’s antibacterial properties in the 1930s catalyzed efforts to hybridize sulfonamides with heterocycles to enhance efficacy and reduce resistance. Pyrazole, a five-membered diunsaturated diazole, gained prominence in the 1980s due to its metabolic stability and versatility in drug design. Early examples include celecoxib, a pyrazole-based COX-2 inhibitor, and cefoselis, a zwitterionic cephalosporin antibiotic incorporating a pyrazole moiety.

The fusion of pyrazole and sulfonamide pharmacophores accelerated in the 2010s, driven by the need to combat multidrug-resistant pathogens. For instance, pyrazole-sulfonamide hybrids demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 10.2 μg/mL. Structural optimizations, such as introducing electron-withdrawing groups on the pyrazole ring or varying sulfonamide substituents, were critical for improving target affinity and solubility. The incorporation of furan, as seen in the title compound, represents a newer strategy to exploit π-π stacking interactions with bacterial enzyme active sites.

Significance in Heterocyclic Chemistry

Pyrazole-sulfonamide hybrids occupy a unique niche in heterocyclic chemistry due to their synergistic electronic and steric properties. The pyrazole nucleus contributes a rigid, planar structure that enhances metabolic stability compared to other five-membered heterocycles like thiazole. Its nitrogen atoms enable hydrogen bonding with biological targets, while the 3,5-dimethyl substitution pattern minimizes oxidative degradation and optimizes lipophilicity.

Sulfonamide groups, with their sulfonyl (–SO2–) linkage, introduce strong electron-withdrawing effects, which polarize adjacent bonds and facilitate interactions with enzymatic nucleophiles. For example, sulfonamides inhibit dihydrofolate synthase in bacteria by mimicking p-aminobenzoic acid (PABA), a substrate in folate biosynthesis. When conjugated to pyrazole, the sulfonamide’s electronic effects synergize with the heterocycle’s aromaticity, creating compounds capable of dual mechanisms—such as enzyme inhibition and reactive oxygen species (ROS) generation.

The furan ring in N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide adds a third dimension of functionality. Furan’s oxygen atom participates in hydrogen bonding, while its conjugated double bonds enhance planar stacking with hydrophobic enzyme pockets. This triad of pyrazole, sulfonamide, and furan epitomizes modern heterocyclic drug design, where multifunctional hybrids are engineered to overcome resistance mechanisms.

Research Objectives and Scope

Current research on this compound focuses on three objectives:

- Mechanistic Elucidation : Determining whether the compound inhibits bacterial targets (e.g., DNA gyrase, β-lactamases) or modulates host inflammatory pathways (e.g., phosphodiesterase-4, TNF-α release). Preliminary studies on analogous pyrazole-sulfonamides suggest dual antibacterial and anti-inflammatory activity, with IC50 values against PDE4B as low as 1.7 μM.

- Structure-Activity Relationship (SAR) Optimization : Systematically varying substituents on the pyrazole (e.g., halogenation at C4), furan (e.g., methyl groups at C5), and sulfonamide (e.g., phenoxy vs. benzyloxy) to refine potency and selectivity. For example, fluorination at the para-position of the phenoxy group in related compounds improved PDE4B inhibition by 40%.

- ADMET Profiling : Assessing the compound’s pharmacokinetic properties, such as aqueous solubility, plasma protein binding, and cytochrome P450 interactions. Molecular docking studies on similar molecules reveal binding affinities (Glide scores) ranging from –8.6 to –9.7 kcal/mol against mycobacterial InhA, correlating with experimental MIC values.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-15-19(18-9-6-12-26-18)16(2)22(21-15)11-10-20-27(23,24)14-13-25-17-7-4-3-5-8-17/h3-9,12,20H,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKNCZCJXORTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a complex organic compound that exhibits a range of biological activities. Its unique structural features, including a furan ring and a pyrazole moiety, suggest potential applications in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C₁₆H₁₈N₄O₃S, and it includes several functional groups that contribute to its biological activity. The presence of the furan and pyrazole rings is particularly significant, as these structures are known to impart various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi in vitro.

| Activity | Organism | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antifungal | Candida albicans | Moderate inhibition |

| Antiviral | Influenza virus | Preliminary activity |

Anti-inflammatory Effects

Compounds similar to this sulfonamide have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators . Such effects position this compound as a potential candidate for treating inflammatory diseases.

Analgesic Properties

The analgesic effects of pyrazole derivatives have been well-documented, suggesting that this compound may also exhibit pain-relieving properties. Studies have indicated that these compounds can modulate pain pathways effectively.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethylpyrazole as a starting material.

- Furan Substitution : Introducing the furan moiety through electrophilic substitution reactions.

- Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide group.

These steps require optimization for yield and purity to ensure the compound's efficacy in biological assays.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

-

Antibacterial Activity Study : A study demonstrated that derivatives containing furan and pyrazole rings inhibited the growth of Escherichia coli and Staphylococcus aureus effectively.

- Methodology : Disk diffusion method was employed for testing.

- Results : The most potent derivative showed a zone of inhibition of 20 mm against S. aureus.

-

Anti-inflammatory Mechanism Exploration : Another research focused on understanding the anti-inflammatory mechanisms through cytokine profiling in animal models.

- Findings : The compound significantly reduced levels of TNF-alpha and IL-6 in treated mice compared to controls.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares key structural motifs with the following analogs (Table 1):

Table 1: Structural Comparison of Sulfonamide-Pyrazole Derivatives

Key Observations :

Physicochemical Properties

Melting Points and Solubility :

- The compound in exhibits a melting point of 175–178°C, attributed to its rigid chromen-4-one and fluorophenyl groups . The target compound’s furan and flexible phenoxyethyl chain likely reduce melting point and enhance solubility in polar solvents.

- Sulfonamide derivatives generally show moderate-to-high aqueous solubility due to hydrogen-bonding capacity, though bulky substituents (e.g., tetrahydroisoxazole in ) may compromise this .

Computational and Spectroscopic Analysis

- Density-functional theory (DFT) studies () suggest that electron-withdrawing groups (e.g., fluorophenyl in ) lower the HOMO-LUMO gap, enhancing reactivity. The furan ring in the target compound, being electron-rich, may stabilize charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.